molecular formula C17H18ClN5O2 B2502605 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 922108-94-9

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No.: B2502605
CAS No.: 922108-94-9
M. Wt: 359.81
InChI Key: PKJRINNZKRQJEE-UHFFFAOYSA-N
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Description

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a useful research compound. Its molecular formula is C17H18ClN5O2 and its molecular weight is 359.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds with high affinity to PKB, inhibiting its activity . This inhibition disrupts the normal signaling through PKB, which can have various downstream effects depending on the specific cellular context .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . This pathway is involved in a variety of cellular processes, including cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It has been found to be orally bioavailable This suggests that it is well absorbed from the gastrointestinal tract and can reach systemic circulation

Result of Action

The inhibition of PKB by this compound can lead to a variety of cellular effects. For example, it can reduce cell proliferation and promote cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the same biochemical pathways could potentially alter its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-2-15(24)19-7-8-23-16-14(9-21-23)17(25)22(11-20-16)10-12-3-5-13(18)6-4-12/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJRINNZKRQJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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